An In-depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbaldehyde
An In-depth Technical Guide to 7-Bromo-2-chloroquinoline-3-carbaldehyde
CAS Number: 136812-31-2
This technical guide provides a comprehensive overview of 7-Bromo-2-chloroquinoline-3-carbaldehyde, a key intermediate in the synthesis of novel heterocyclic compounds for pharmaceutical and material science applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry.
Chemical and Physical Properties
7-Bromo-2-chloroquinoline-3-carbaldehyde is a polyfunctionalized heterocyclic compound featuring a quinoline core substituted with a bromine atom, a chlorine atom, and a reactive carbaldehyde group. These features make it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 7-Bromo-2-chloroquinoline-3-carbaldehyde
| Property | Value | Source |
| CAS Number | 136812-31-2 | Various Chemical Suppliers |
| Molecular Formula | C₁₀H₅BrClNO | Various Chemical Suppliers |
| Molecular Weight | 270.51 g/mol | Various Chemical Suppliers |
| Appearance | Yellow to off-white solid | [1] |
| Purity | ≥95% | Various Chemical Suppliers |
| Boiling Point (Predicted) | 389.8 ± 37.0 °C | [2] |
| Density (Predicted) | 1.727 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -2.89 ± 0.50 | [2] |
Synthesis
The primary synthetic route to 7-Bromo-2-chloroquinoline-3-carbaldehyde and its analogs is the Vilsmeier-Haack reaction. This reaction facilitates the cyclization and formylation of substituted acetanilides.
General Experimental Protocol for Vilsmeier-Haack Synthesis
This protocol is adapted from the well-established synthesis of 2-chloroquinoline-3-carbaldehydes.
Materials:
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Substituted p-bromoacetanilide
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Crushed ice
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Water
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Ethyl acetate (for recrystallization)
Procedure:
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To a stirred solution of N,N-dimethylformamide (3 equivalents) in an appropriate solvent (e.g., dichloromethane), phosphorus oxychloride (1.5-2 equivalents) is added dropwise at 0-5 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.
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The corresponding p-bromoacetanilide (1 equivalent) is then added portion-wise to the reaction mixture.
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The reaction mixture is heated to 70-80 °C and maintained for several hours (typically 4-16 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
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The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield 7-Bromo-2-chloroquinoline-3-carbaldehyde.
Chemical Reactivity and Experimental Protocols
The presence of a reactive aldehyde group and a labile chlorine atom at the 2-position of the quinoline ring makes 7-Bromo-2-chloroquinoline-3-carbaldehyde a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The bromine atom at the 7-position also offers a handle for further functionalization, for instance, through cross-coupling reactions.
Condensation Reactions of the Aldehyde Group
The carbaldehyde functionality readily undergoes condensation reactions with various nucleophiles to form Schiff bases and other derivatives.
General Protocol for Schiff Base Formation:
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A solution of 7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol is prepared.
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The desired primary amine (1-1.2 equivalents) is added to the solution.
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A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
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The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed if necessary.
Nucleophilic Substitution of the Chlorine Atom
The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
General Protocol for Nucleophilic Substitution:
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7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) is dissolved in a suitable solvent like DMF or ethanol.
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The nucleophile (e.g., a thiol, amine, or alkoxide, 1.2-1.5 equivalents) and a base (e.g., K₂CO₃, NaH) are added to the solution.
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The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, and monitored by TLC.
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After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent.
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The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling of the Bromo and Chloro Groups
The bromine and chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for selective functionalization.
General Protocol for Suzuki-Miyaura Coupling:
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To a reaction vessel, 7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are added.
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The vessel is purged with an inert gas (e.g., argon or nitrogen).
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A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.
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The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
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The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
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The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Development and Biological Activity
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The 7-bromo-2-chloroquinoline scaffold is a key pharmacophore in the development of novel therapeutic agents. For instance, 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid has been identified as a highly active antitumor agent.[4]
The biological activity of quinoline derivatives is often attributed to their ability to interact with various biological targets. Chloroquine, a well-known quinoline derivative, is known to inhibit autophagy, which in turn can modulate signaling pathways such as the NF-κB pathway.[5] This mechanism is of significant interest in cancer research, as the inhibition of autophagy can sensitize cancer cells to apoptosis.[5]
Proposed Signaling Pathway: Inhibition of NF-κB via Autophagy Blockade
The following diagram illustrates the proposed mechanism by which chloroquine and its derivatives can inhibit the NF-κB signaling pathway.
Caption: Proposed mechanism of NF-κB inhibition by chloroquine analogs.
Conclusion
7-Bromo-2-chloroquinoline-3-carbaldehyde is a valuable and versatile synthetic intermediate. Its rich chemistry, stemming from the presence of multiple reactive sites, allows for the generation of diverse and complex molecular architectures. The established link between the broader quinoline class and significant biological activities, particularly in the context of anticancer and antimalarial drug discovery, underscores the importance of this compound as a key building block for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore the full potential of this promising molecule.
References
- 1. 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2 [rlavie.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
